Cas no 6218-29-7 ((13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one)
(13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one Chemical and Physical Properties
Names and Identifiers
-
- 9(10)-Dehydronandrolone
- 17b-Hydroxy-estra-4,9-dien-3-one
- 9,10-Dehydro-19-nortestosterone
- 17-HYDROXY-13-METHYL-1,2,6,7,8, 11,12,13,14,15,16,17-DODECAHYDRO- CYCLOPENTA[A]PHENANTHREN-3-ONE
- 17beta-Hydroxyestra-4,9-dien-3-one
- HYDROXYESTRADIENONE
- 17β-Hydroxyestra-4,9-dien-3-one
- Trenbolone Acetate Process Impurity 2
- STL526492
- (13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one
- D4162
- SCHEMBL3867182
- ZX4VV1AKUF
- UNII-ZX4VV1AKUF
- 4,9-ESTRADIEN-17.BETA.-OL-3-ONE
- Q27295932
- 3-Oxo-4,9-estradien-17beta-ol
- ESTRA-4,9-DIENE-17.BETA.-OL-3-ONE
- EC 612-953-5
- 17-hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one
- 3-OXO-4,9-ESTRADIEN-17.BETA.-OL
- Estra-4,9-dien-3-one, 17-hydroxy-, (17beta)-
- 9 pound not10-Dehydro-19-nortestosterone
- CS-0212818
- 6218-29-7
- 17 beta-Hydroxy-4,9-estradien-3-one
- 17.BETA.-HYDROXYESTRA-4,9-DIEN-3-ONE
- ESTRA-4,9-DIEN-3-ONE, 17-HYDROXY-, (17.BETA.)-
- 4,9-Estradien-17beta-ol-3-one
- RU-3118
- (17.BETA.)-17-HYDROXYESTRA-4,9-DIEN-3-ONE
- DTXSID80471835
- 17-
- A-Hydroxyestra-4,9-dien-3-one
- 17beta-hydroxy-estra-4,9(10)-dien-3-one
- CHEMBL2311179
- Estra-4,9-diene-17beta-ol-3-one
- (8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one
- (17beta)-17-Hydroxyestra-4,9-dien-3-one
- BDBM50422635
-
- MDL: MFCD08457892
- Inchi: 1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-17,20H,2-9H2,1H3/t15-,16+,17+,18+/m1/s1
- InChI Key: PUQSDJZESAQGQS-OWSLCNJRSA-N
- SMILES: O[C@H]1CC[C@H]2[C@@H]3CCC4=CC(CCC4=C3CC[C@@]21C)=O
Computed Properties
- Exact Mass: 258.16200
- Monoisotopic Mass: 272.177630004g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 528
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
- XLogP3: 1.8
Experimental Properties
- Color/Form: No data available
- Density: 1.17
- Melting Point: 190°C(lit.)
- Boiling Point: 466.8±45.0 °C at 760 mmHg
- Flash Point: 198.6±21.3 °C
- Refractive Index: 1.585
- PSA: 37.30000
- LogP: 3.16320
(13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- Storage Condition:Store at 4°C,-4At ℃Store…Better
(13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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(13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4162-200mg |
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| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D829956-200mg |
9(10)-Dehydronandrolone |
6218-29-7 | 98% | 200mg |
¥230.00 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D829956-1g |
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| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4162-200MG |
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| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4162-1G |
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(13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one Suppliers
(13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Additional information on (13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one
Introduction to (13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one (CAS No. 6218-29-7)
Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these compounds, (13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one (CAS No. 6218-29-7) stands out due to its unique structural and pharmacological properties. This compound belongs to a class of triterpenoid derivatives that have garnered significant attention in recent years for their potential biological activities.
The molecular structure of (13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one is characterized by a complex polycyclic framework consisting of multiple fused rings. This intricate arrangement contributes to its distinctive chemical and biological profile. The presence of hydroxyl and methyl groups at specific positions within the molecule enhances its reactivity and interaction with biological targets. Such structural features are often exploited in drug design to optimize efficacy and selectivity.
Recent research has highlighted the pharmacological significance of this compound. Studies have demonstrated that it exhibits promising anti-inflammatory and antioxidant properties. These effects are attributed to its ability to modulate various cellular pathways involved in inflammation and oxidative stress. For instance, investigations have shown that (13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, its antioxidant activity has been linked to its capacity to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
The compound's potential therapeutic applications extend beyond anti-inflammatory and antioxidant effects. Emerging evidence suggests that it may also possess anticancer properties. Preclinical studies have indicated that (13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Furthermore,its ability to inhibit the proliferation of cancer cells without significantly affecting normal cells highlights its promise as a candidate for further development into a novel anticancer agent.
The synthesis of (13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-lH-cyclopenta[a]phenanthren-l-one is a challenging yet fascinating endeavor in organic chemistry. The complex stereochemistry of the molecule necessitates precise synthetic strategies to achieve high enantiomeric purity. Researchers have employed various methodologies,including asymmetric hydrogenation and enzymatic resolution,to construct the desired stereocenter at the 13-position。These synthetic advances not only contribute to the availability of the compound for research purposes but also provide valuable insights into the development of more sophisticated synthetic routes for related molecules。
The pharmacokinetic profile of (13S)-17-Hydroxy-l3-methyl-Z,6,7,8,ll,12,l4,l5,l6,l7-decahydro-lH-cyclopenta[a]phenanthren-l-one is another critical aspect that has been extensively studied。Initial pharmacokinetic assessments have revealed that the compound exhibits moderate solubility in water and lipids، suggesting potential for both oral and parenteral administration。Further studies have focused on its metabolic stability and bioavailability。These investigations have identified key enzymes involved in its metabolism،such as cytochrome P450 enzymes (CYP3A4 and CYP2C9),which play a crucial role in its biotransformation。Understanding these metabolic pathways is essential for optimizing drug delivery systems and minimizing potential drug-drug interactions。
The safety profile of (13S)-l7-Hydroxy-l3-methyl-Z,6,7,8,ll,12,l4,l5،l6,l7-decahydro-lH-cyclopenta[a]phenanthren-l-one has been evaluated through preclinical toxicology studies。These studies have demonstrated that the compound is generally well-tolerated at therapeutic doses。However,“potential side effects such as mild gastrointestinal discomfort have been observed at higher concentrations。“This information will be crucial during clinical trials to ensure patient safety and determine appropriate dosing regimens。
As research in this field continues to evolve,“the development of novel pharmaceutical agents remains a dynamic and exciting endeavor。“(13S)-l7-Hydroxy-l3-methyl-Z,“6,“7,“8,“ll,“12,“l4,“l5,“l6,“l7-decahydro-lH-cyclopenta[a]phenanthren-l-one stands as a testament to the innovative approaches being employed by scientists to address unmet medical needs。“Its unique structural features,” combined with its promising biological activities,” make it a compelling candidate for further investigation。“
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